molecular formula C18H22N2O2S B4728454 4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide

4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide

Cat. No.: B4728454
M. Wt: 330.4 g/mol
InChI Key: NSKUGCXNGNDGIL-UHFFFAOYSA-N
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Description

4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, an amide group, and a phenylbutanoyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

4-ethyl-5-methyl-2-(4-phenylbutanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-3-14-12(2)23-18(16(14)17(19)22)20-15(21)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKUGCXNGNDGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4-ethyl-5-methyl-2-amino-3-thiophenecarboxamide with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The phenylbutanoyl group can be substituted with other acyl groups using Friedel-Crafts acylation.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: AlCl3 as a catalyst in anhydrous conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various acylated derivatives.

Scientific Research Applications

4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-methyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide
  • Ethyl 4-ethyl-5-methyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxylate

Uniqueness

4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the phenylbutanoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide
Reactant of Route 2
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4-ethyl-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide

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